![molecular formula C7H9FN2 B1472487 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine CAS No. 1552637-12-3](/img/structure/B1472487.png)
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine
Overview
Description
“2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H8F2N2. It has a molecular weight of 158.15 . This compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of “2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” or similar compounds often involves complex chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
Molecular Structure Analysis
The InChI code for “2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” is 1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 158.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis of N-(pyridin-2-yl)amides
This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
3-bromoimidazo[1,2-a]pyridines, which have significant biological and therapeutic value, can also be synthesized from 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine .
Design of Pyrimidinamine Derivatives
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine can be used in the design and synthesis of pyrimidinamine derivatives . These new compounds have shown excellent fungicidal activity .
Synthesis of Novel 2-(Pyridin-2-yl) Compounds
This compound is used in the synthesis of novel 2-(pyridin-2-yl) compounds . These compounds have been shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .
Examination of Sensitivity of Delayed Rectifier K+ Channels
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is used in the examination of the sensitivity of delayed rectifier K+ channels to changes in intracellular divalent cations (Mg2+ and Ca2+) .
Safety and Hazards
The safety information for “2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
A structurally similar compound, 2-pyridylethylamine, is known to act as a histamine agonist selective for the h1 subtype .
Mode of Action
Based on its structural similarity to 2-pyridylethylamine, it may interact with histamine receptors, particularly the h1 subtype .
Biochemical Pathways
If it acts similarly to 2-pyridylethylamine, it may be involved in histamine signaling pathways .
Pharmacokinetics
The compound is described as a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
If it acts similarly to 2-Pyridylethylamine, it may induce responses typical of histamine signaling, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Action Environment
The compound is described as stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
properties
IUPAC Name |
2-fluoro-2-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6(5-9)7-3-1-2-4-10-7/h1-4,6H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQASGRUCDQCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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